5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Data Gap Procurement Risk Structure-Activity Relationship

5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a synthetic, polyheterocyclic small molecule belonging to the broader class of N,N-disubstituted furan-2-carboxamides. It features a 5-bromofuran core linked via a tertiary amide to a 3-methylpyridin-2-yl substituent and a thiophen-2-ylmethyl group.

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.3 g/mol
Cat. No. B11343796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
Molecular FormulaC16H13BrN2O2S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C16H13BrN2O2S/c1-11-4-2-8-18-15(11)19(10-12-5-3-9-22-12)16(20)13-6-7-14(17)21-13/h2-9H,10H2,1H3
InChIKeyVZVGKZFGKNBTRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement and Baseline Overview of 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide


5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a synthetic, polyheterocyclic small molecule belonging to the broader class of N,N-disubstituted furan-2-carboxamides. It features a 5-bromofuran core linked via a tertiary amide to a 3-methylpyridin-2-yl substituent and a thiophen-2-ylmethyl group. This compound is primarily listed as a research chemical by various suppliers, but high-quality, peer-reviewed data quantifying its specific biological or physicochemical differentiation from close structural analogs are not currently available in the public domain from non-prohibited sources [1].

Why Generic Substitution Fails for 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide


In the absence of a public, quantitative structure-activity relationship (SAR) profile for this specific molecule, any assumption of functional equivalence with other N,N-disubstituted furan-2-carboxamides is scientifically unsupported. The compound's unique combination of a 5-bromo substituent on the furan ring, a 3-methyl group on the pyridine, and a thiophen-2-ylmethyl tail differentiates it from both simpler furan carboxamides and other heterocyclic analogs. Even minor modifications in this chemical space are known to drastically alter biochemical binding kinetics, selectivity, and pharmacokinetic properties . Therefore, without direct comparative evidence, substituting this compound with a generic analog could lead to significant, unpredictable changes in a research or industrial process, invalidating experimental controls and potentially wasting resources.

Quantitative Differential Evidence Guide for 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide


Lack of Public Quantitative Comparator Data for Procurement Decisions

A comprehensive search of non-prohibited primary literature, patents, and authoritative databases failed to identify any study that provides a direct, quantitative head-to-head comparison of 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide against a defined comparator molecule under a specific assay condition. Consequently, no high-strength differential evidence (Direct head-to-head comparison or Cross-study comparable) can be presented. The only available data points are supplier-claimed purity levels (e.g., 95%), which are standard and do not constitute a meaningful differentiator .

Data Gap Procurement Risk Structure-Activity Relationship

Potential Application Scenarios for 5-bromo-N-(3-methylpyridin-2-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide Based on Structural Class


Chemical Probe Development in Kinase Research

Based on the general biological relevance of furan-2-carboxamide derivatives, this compound could be explored as a starting point for designing novel kinase inhibitors. The specific substitution pattern, including the bromine and thiophene moieties, may offer unique binding interactions, but this hypothesis requires de novo synthesis and screening against a panel of relevant kinases, as no prior activity data exists [1].

Fragment-Based Drug Discovery Library

With its moderate molecular weight and multiple heterocyclic rings, the compound could be a candidate for inclusion in a fragment library for high-throughput screening. Its procurement would be for enrichment of chemical diversity, not for a validated target, implying a high-risk, exploratory research investment [1].

Method Development for LC-MS or NMR Analysis

The compound's unique mass and NMR signals could make it useful as a non-reactive internal standard or a system suitability standard for analytical method development, provided it demonstrates acceptable stability and purity. This application relies entirely on its physical properties and not on any biological differentiation [1].

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